

Comparing the biological activity of 5-Methoxypyrimidine-4-carbonitrile and its analogues

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Compound of Interest

Compound Name: **5-Methoxypyrimidine-4-carbonitrile**

Cat. No.: **B056163**

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Comparative Biological Activity of Pyrimidine-5-carbonitrile Analogues

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of substituted pyrimidine-5-carbonitrile derivatives.

While specific biological activity data for the parent compound, **5-Methoxypyrimidine-4-carbonitrile**, is not extensively available in published literature, a significant body of research exists exploring the diverse biological effects of its analogues. These derivatives, characterized by various substitutions on the pyrimidine core, have shown promising potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the biological activity of these analogues, supported by experimental data, detailed protocols, and pathway visualizations.

Data Summary of Biological Activity

The following tables summarize the *in vitro* biological activities of various pyrimidine-5-carbonitrile analogues from several key studies. The data is primarily focused on anticancer and enzyme inhibitory activities, with IC₅₀ values indicating the concentration of the compound required to inhibit a specific biological process by 50%.

Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Analogues against Human Cancer Cell Lines

Compound ID	Cell Line	IC50 (µM)	Target/Mechanism	Reference
9d	HCT-116 (Colon)	< 8.96	VEGFR-2 Inhibitor	[1]
MCF-7 (Breast)	< 11.83	VEGFR-2 Inhibitor	[1]	
11e	HCT-116 (Colon)	1.14	VEGFR-2 Inhibitor	[1]
MCF-7 (Breast)	1.54	VEGFR-2 Inhibitor	[1]	
12b	HCT-116 (Colon)	< 8.96	VEGFR-2 Inhibitor	[1]
MCF-7 (Breast)	< 11.83	VEGFR-2 Inhibitor	[1]	
12d	HCT-116 (Colon)	< 8.96	VEGFR-2 Inhibitor	[1]
MCF-7 (Breast)	< 11.83	VEGFR-2 Inhibitor	[1]	
4d	K562 (Leukemia)	Not specified, but highly active	PI3K/AKT Pathway Inhibitor	[2][3][4]
7f	K562 (Leukemia)	Not specified, but most active	PI3K/AKT Pathway Inhibitor	[2][3][4]
10a	HepG2 (Liver), A549 (Lung), MCF-7 (Breast)	Exhibited highest activity	EGFR Inhibitor	[5]
10b	HepG2 (Liver), A549 (Lung), MCF-7 (Breast)	Exhibited highest activity	EGFR Inhibitor	[5]
13a	HepG2 (Liver), A549 (Lung),	Exhibited highest activity	EGFR Inhibitor	[5]

MCF-7 (Breast)				
13b	HepG2 (Liver), A549 (Lung), MCF-7 (Breast)	Exhibited highest activity	EGFR Inhibitor	[5]
15a	HepG2 (Liver), A549 (Lung), MCF-7 (Breast)	Exhibited highest activity	EGFR Inhibitor	[5]
15e	HepG2 (Liver), A549 (Lung), MCF-7 (Breast)	Exhibited highest activity	EGFR Inhibitor	[5]
15j	HepG2 (Liver), A549 (Lung), MCF-7 (Breast)	Exhibited highest activity	EGFR Inhibitor	[5]
Sorafenib (Standard)	HCT-116 (Colon)	8.96	VEGFR-2 Inhibitor	[1]
MCF-7 (Breast)	11.83	VEGFR-2 Inhibitor	[1]	

Table 2: Enzyme Inhibitory Activity of Pyrimidine-5-carbonitrile Analogues

Compound ID	Target Enzyme	IC50 (μM)	Reference
7f	PI3K δ	6.99 ± 0.36	[2][3][4]
PI3Ky	4.01 ± 0.55	[2][3][4]	
AKT-1	3.36 ± 0.17	[2][3][4]	
9d	VEGFR-2	2.41 ± 0.16	[1]
11c	VEGFR-2	1.38 ± 0.03	[1]
11e	VEGFR-2	0.61 ± 0.01	[1]
12b	VEGFR-2	0.53 ± 0.07	[1]
12c	VEGFR-2	0.74 ± 0.15	[1]
8h	COX-2	1.03 - 1.71	[6]
8n	COX-2	1.03 - 1.71	[6]
8p	COX-2	1.03 - 1.71	[6]
Sorafenib (Standard)	VEGFR-2	0.19 ± 0.15	[1]
Celecoxib (Standard)	COX-2	0.88	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory procedures for assessing anticancer and enzyme inhibitory activities.

In Vitro Growth Inhibitory Activity against Cancer Cell Lines

This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).

- Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a

humidified incubator at 37°C with 5% CO₂.

- **Cell Seeding:** Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- **Compound Treatment:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
- **Viability Assay:** After the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a colored formazan product.
- **Data Analysis:** The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2, PI3K, AKT)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

- **Assay Principle:** The assay is typically performed in a 96-well plate format using a recombinant kinase, a specific substrate, and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate.
- **Reaction Mixture:** The test compound at various concentrations is pre-incubated with the kinase enzyme in an assay buffer.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of the substrate and ATP.
- **Detection:** The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a specific antibody that recognizes the phosphorylated substrate, or by using a fluorescently labeled substrate.

- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value is then determined from the dose-response curve.

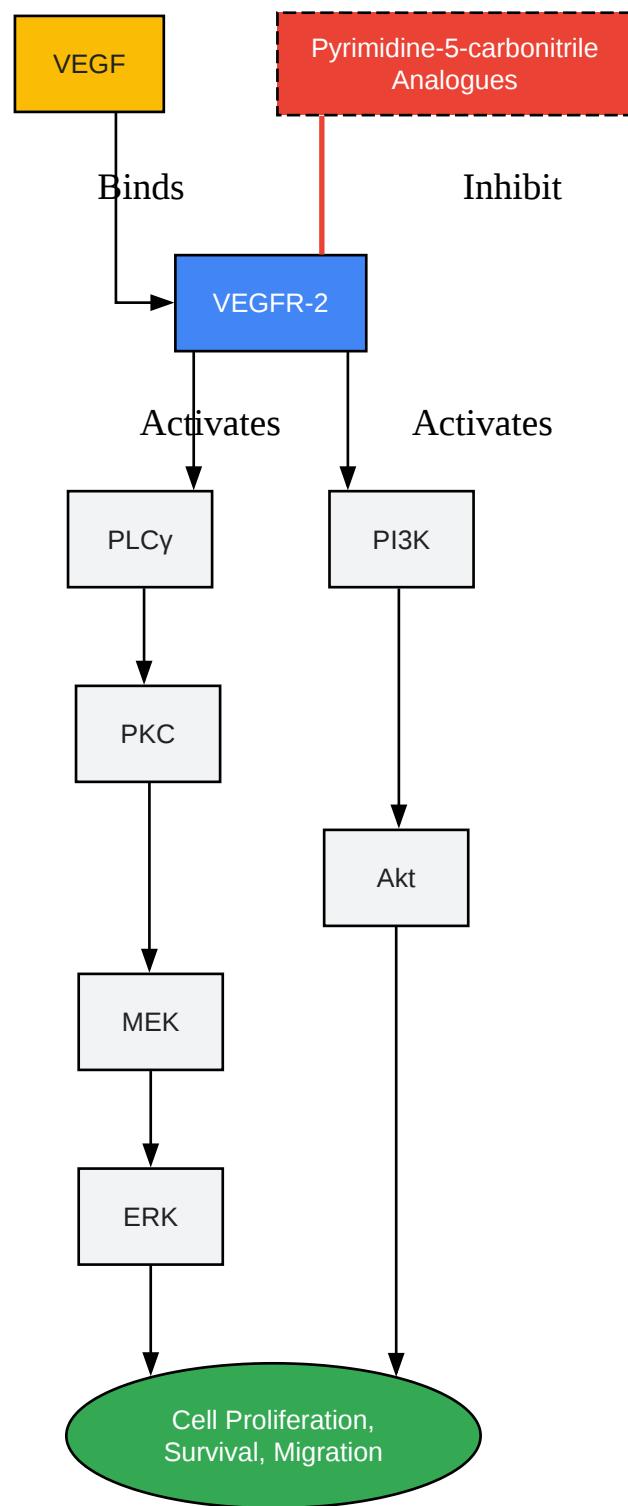
Signaling Pathways and Experimental Workflows

The biological activity of pyrimidine-5-carbonitrile analogues is often attributed to their interaction with specific signaling pathways crucial for cell growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

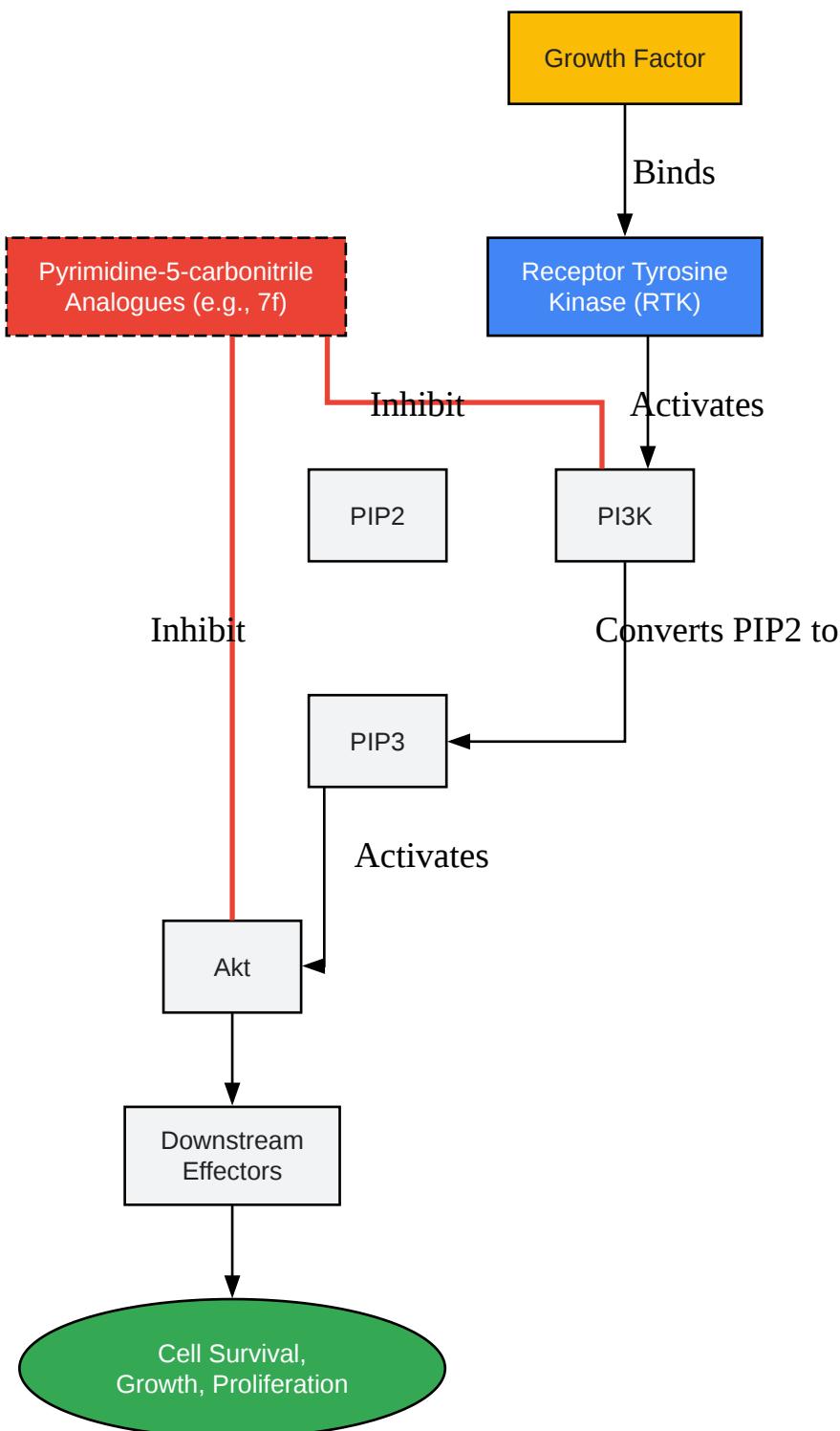
Inhibition of VEGFR-2 is a common strategy in cancer therapy.

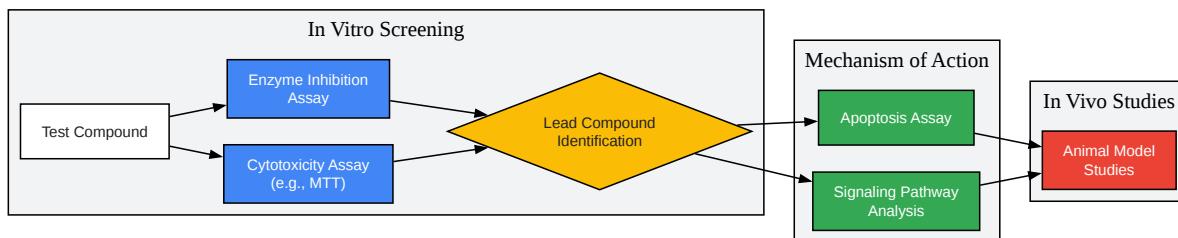
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Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile analogues.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling pathway that regulates cell cycle progression, survival, and proliferation. Dysregulation of this pathway is common in many cancers.





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